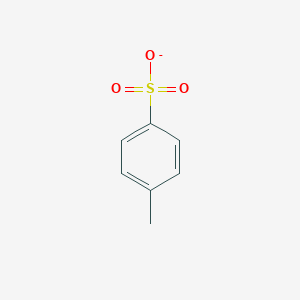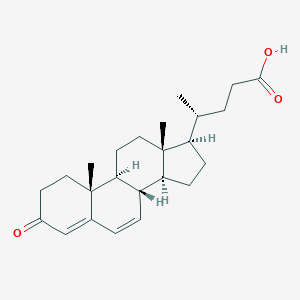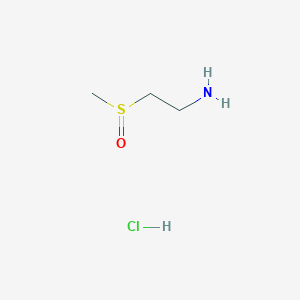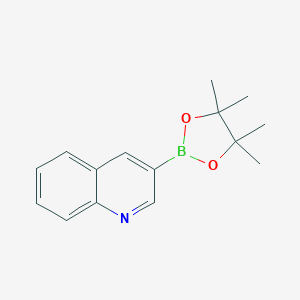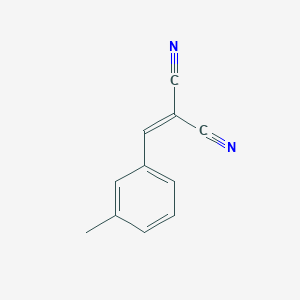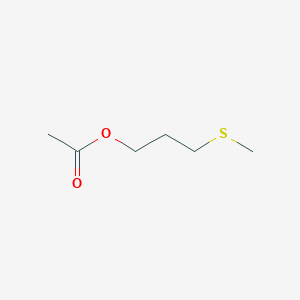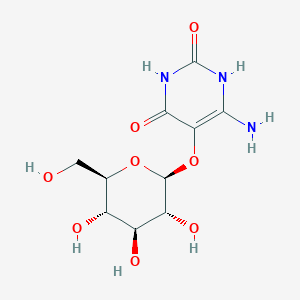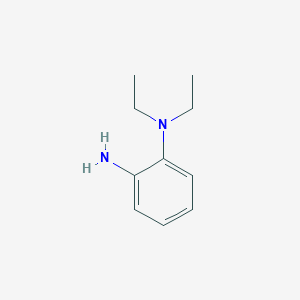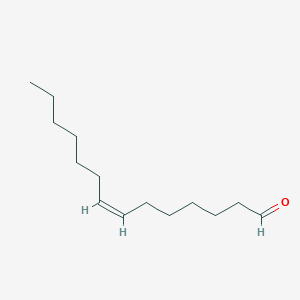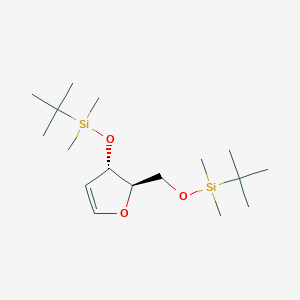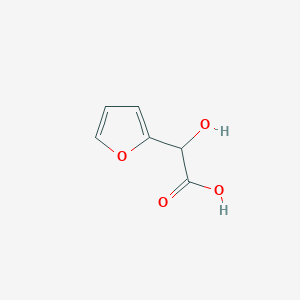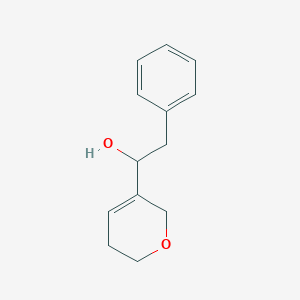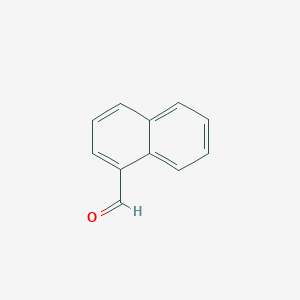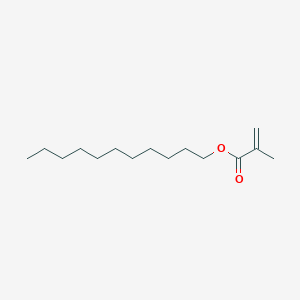
Undecyl methacrylate
Übersicht
Beschreibung
Undecyl methacrylate is a derivative of methacrylic acid, an organic compound with the formula CH2=C(CH3)CO2H . Methacrylic acid is a colorless, viscous liquid and a carboxylic acid with an acrid unpleasant odor. It is soluble in warm water and miscible with most organic solvents .
Synthesis Analysis
The synthesis of methacrylates like Undecyl methacrylate often involves radical polymerization . This process involves reacting acrylic monomers, methacrylic monomers, and styrene . The kinetics of the radical polymerization process are influenced by secondary chemical reactions that occur at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .
Molecular Structure Analysis
Methacrylates have a unique molecular structure that allows them to add rigidity and durability to polymers and plastics . This structure is crucial in the decomposition of methacrylates, which is clearly observed during pyrolysis .
Chemical Reactions Analysis
Methacrylates undergo a variety of chemical reactions during the polymerization process . These include the styrene self-initiation step, macromonomer carrier propagation, backbiting, long chain branching, β-scission, and methacrylate continuous depropagation . The effect of the copolymerization on involved occurring changes is also overviewed .
Physical And Chemical Properties Analysis
Methacrylates have a range of physical and chemical properties that make them suitable for a variety of applications . These properties include solubility, hydrolysis, grafting, combustion reactions, reactions with amines, and thermal decomposition .
Wissenschaftliche Forschungsanwendungen
Undecyl methacrylate, a versatile monomer, finds applications across various scientific fields due to its ability to polymerize and form materials with desirable properties. Here is a comprehensive analysis of six unique applications of undecyl methacrylate:
Chemical Engineering
Application Summary
In chemical engineering, undecyl methacrylate is used to create block copolymers with specific properties for advanced material design .
Methods and Procedures
The monomer is polymerized using techniques like reversible addition-fragmentation chain-transfer polymerization to create block copolymers with tailored nanostructures .
Results and Outcomes
These copolymers exhibit unique morphologies and can be used for applications such as nanolithography, contributing to the development of miniaturized devices .
Polymer Science
Application Summary
Undecyl methacrylate is instrumental in synthesizing amphiphilic block copolymers, which are crucial for creating nanoporous structures with potential sensor applications .
Methods and Procedures
Polymerization methods like atom transfer radical polymerization are employed to control the molecular weight and distribution of the resulting polymers .
Results and Outcomes
The resulting nanoporous films have applications ranging from electrode arrays to drug delivery systems, showcasing the monomer’s versatility in polymer science .
Materials Science
Application Summary
In materials science, undecyl methacrylate is used to synthesize liquid crystalline block copolymers, which are significant for developing dielectric elastomer actuators .
Methods and Procedures
The synthesis involves atom transfer radical polymerization, allowing for precise control over the copolymer’s microphase-separated morphologies .
Results and Outcomes
These materials demonstrate enhanced dielectric properties, which are essential for their use in actuators and other electronic devices .
Biochemistry
Application Summary
Undecyl methacrylate contributes to the field of biochemistry by enabling the creation of block copolymer nanoparticles for gene delivery materials .
Methods and Procedures
Polymerization induced hierarchical self-assembly is used to form nanoparticles with non-spherical morphologies, beneficial for biological applications .
Results and Outcomes
The nanoparticles can undergo morphological transformations upon UV/Vis irradiation, expanding their potential in smart device coatings and gene therapy .
Environmental Science
Application Summary
In environmental science, undecyl methacrylate-based polymers are explored for their recyclability and potential in environmental remediation applications .
Methods and Procedures
Research focuses on the synthesis of recyclable composites and their applications in areas like waste management and pollution control .
Results and Outcomes
The studies highlight the polymers’ capabilities in capping metal clusters and their use in sustainable recycling approaches .
Pharmaceuticals
Application Summary
Undecyl methacrylate plays a role in pharmaceuticals, particularly in tissue engineering, where it’s used to modify hydrogels like GelMA for improved biocompatibility .
Methods and Procedures
GelMA is synthesized through covalent bonding of gelatin and methacrylic groups, with modifications to enhance cell-material interactions .
Results and Outcomes
Modifications with growth factors have shown to stimulate vascular development and better mimic the natural extracellular matrix, crucial for tissue engineering .
This analysis showcases the broad applicability of undecyl methacrylate across various scientific disciplines, underlining its importance in research and industry.
Nanotechnology
Application Summary
Undecyl methacrylate is used in nanotechnology for the fabrication of perpendicularly aligned nanodomains on various substrates, which is critical for miniaturized device manufacturing .
Methods and Procedures
Rapid thermal annealing is combined with liquid crystalline ordering in block copolymer films to achieve the desired nanostructures .
Results and Outcomes
The process results in highly ordered, perpendicularly aligned cylindrical and lamellar microdomains, which are essential for applications like BCP lithography in flexible microelectronic devices .
Analytical Chemistry
Application Summary
In analytical chemistry, undecyl methacrylate is analyzed using reverse phase high-performance liquid chromatography (HPLC) for quality control and research purposes .
Methods and Procedures
The HPLC method employs a mobile phase containing acetonitrile, water, and phosphoric acid to separate undecyl methacrylate on a Newcrom R1 HPLC column .
.
Photonic Materials
Application Summary
Undecyl methacrylate-based polymers are developed for photonic materials that respond to light, useful in smart coatings and optical devices .
Methods and Procedures
Azobenzene-containing block copolymers are synthesized through reversible addition-fragmentation chain-transfer dispersion polymerization .
Results and Outcomes
These materials can change their morphology upon exposure to UV/Vis light, which is advantageous for creating responsive surfaces and devices .
These applications demonstrate the multifaceted uses of undecyl methacrylate in cutting-edge scientific research, highlighting its role in advancing technology across various domains.
Dental Materials
Application Summary
Undecyl methacrylate is utilized in dental materials for creating 3D-printed versus milled methacrylate-based dental resins, which are essential for modern dentistry practices .
Methods and Procedures
The comparison between 3D-printed and milled samples involves assessing the behavior of human gingival fibroblasts in the presence of these materials .
Results and Outcomes
Studies have shown that the interaction with these materials affects cell viability and integrity, which is crucial for evaluating the biocompatibility of dental resins .
Drug Delivery Systems
Application Summary
In the pharmaceutical field, undecyl methacrylate is part of the synthesis of amphiphilic block copolymer micelles co-loaded with drugs and DNA for targeted drug delivery .
Methods and Procedures
These micelles are synthesized using techniques like reversible addition-fragmentation chain-transfer dispersion polymerization .
Results and Outcomes
The micelles demonstrate the potential to simultaneously deliver drugs and genetic material, which could significantly improve cancer therapy outcomes .
Electronic Devices
Application Summary
Undecyl methacrylate contributes to the development of memristors, electronic devices with conductance that depends on the voltage history applied across the device .
Methods and Procedures
Poly(11-(9H-carbazol-9-yl)undecyl methacrylate) (PUMA) is fabricated for use in these devices .
Results and Outcomes
The properties of PUMA allow for the creation of devices that exhibit spike-timing dependent plasticity, a feature valuable for advanced electronic applications .
Zukünftige Richtungen
There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . Future research is likely to focus on improving the clinical durability of methacrylates while retaining the inherent advantages of acrylic-based chemistry .
Eigenschaften
IUPAC Name |
undecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHYNPADOCLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066066 | |
| Record name | Undecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyl methacrylate | |
CAS RN |
16493-35-9 | |
| Record name | Undecyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



